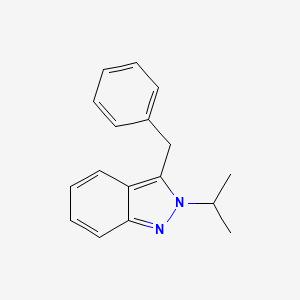

3-Benzyl-2-propan-2-ylindazole

Description

3-Benzyl-2-propan-2-ylindazole is a substituted indazole derivative featuring a benzyl group at the 3-position and an isopropyl group at the 2-position of the indazole core. Indazoles are bicyclic heterocycles comprising a benzene ring fused to a pyrazole ring. Synthetically, indazoles are often prepared via cyclization of arylhydrazones or palladium-catalyzed cross-coupling reactions, though the exact route for 3-benzyl-2-propan-2-ylindazole remains unspecified in the provided evidence .

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-benzyl-2-propan-2-ylindazole |

InChI |

InChI=1S/C17H18N2/c1-13(2)19-17(12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18-19/h3-11,13H,12H2,1-2H3 |

InChI Key |

DHDNLUNUBWYCRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C2C=CC=CC2=N1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-propan-2-ylindazole can be achieved through various synthetic routes. One efficient method involves the base-catalyzed benzyl C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes . This reaction proceeds under mild conditions and provides good yields of the desired indazole derivative.

Industrial Production Methods

Industrial production of 3-Benzyl-2-propan-2-ylindazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-propan-2-ylindazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-2-propan-2-ylindazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-propan-2-ylindazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights arylhydrazonopropanals as precursors to diverse heterocycles, including pyridazinones, cinnolines, and pyrazoles .

Structural Analogues

3-Aroylindazoles :

- Substituted indazoles with aromatic ketone groups at the 3-position exhibit enhanced π-π stacking interactions, improving binding affinity to enzyme active sites. In contrast, the benzyl group in 3-benzyl-2-propan-2-ylindazole may confer lipophilicity, influencing membrane permeability .

- Example: 3-Benzoylindazole derivatives show IC₅₀ values < 1 μM against MAP kinase pathways, whereas the isopropyl substituent in 3-benzyl-2-propan-2-ylindazole could sterically hinder target engagement.

Pyridazinones and Cinnolines: Pyridazinones (six-membered di-aza rings) and cinnolines (benzene-fused pyridazines) differ from indazoles in ring size and nitrogen positioning. Pyridazinones are more polar due to their carbonyl groups, whereas 3-benzyl-2-propan-2-ylindazole’s hydrophobicity may enhance blood-brain barrier penetration . Example: Cinnoline derivatives exhibit antibacterial activity (MIC ~5 µg/mL against S. aureus), but indazoles often prioritize kinase or protease inhibition.

Data Table: Key Properties of Comparable Heterocycles

| Compound | Core Structure | Substituents | Bioactivity (Example) | LogP (Predicted) |

|---|---|---|---|---|

| 3-Benzyl-2-propan-2-ylindazole | Indazole | 3-Benzyl, 2-isopropyl | Not reported (kinase focus) | ~4.2 (est.) |

| 3-Aroylpyridazinones | Pyridazinone | 3-Aroyl | Antihypertensive (IC₅₀ = 10 nM) | ~2.8 |

| 3-Aroylcinnolines | Cinnoline | 3-Aroyl | Antibacterial (MIC = 5 µg/mL) | ~3.1 |

Biological Activity

3-Benzyl-2-propan-2-ylindazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structural features that include a benzyl group at the third position and a propan-2-yl group at the second position of the indazole ring. This compound has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | 3-benzyl-2-propan-2-ylindazole |

| InChI Key | DHDNLUNUBWYCRA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=C2C=CC=CC2=N1)CC3=CC=CC=C3 |

The biological activity of 3-Benzyl-2-propan-2-ylindazole is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects. The precise mechanisms remain a subject of ongoing research, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes and cancer progression.

Antiviral Properties

Research has indicated that compounds within the indazole family exhibit antiviral activity. In vitro studies have shown that 3-Benzyl-2-propan-2-ylindazole can inhibit viral replication in certain cell lines, suggesting potential applications in treating viral infections. Detailed studies are needed to elucidate the specific viral targets and the compound's efficacy in vivo.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-Benzyl-2-propan-2-ylindazole have been explored through various experimental models. Studies indicate that this compound can reduce pro-inflammatory cytokine levels, which are critical mediators in inflammatory responses. Such findings highlight its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-Benzyl-2-propan-2-ylindazole reveal promising results. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms appear to involve the induction of apoptosis and inhibition of cell proliferation.

Study on Antiviral Activity

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of 3-Benzyl-2-propan-2-ylindazole against influenza virus strains. The results showed a significant reduction in viral titers, indicating that the compound effectively inhibits viral replication.

Investigation of Anti-inflammatory Properties

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of 3-Benzyl-2-propan-2-ylindazole in a murine model of arthritis. The findings revealed a marked decrease in joint swelling and inflammatory markers in treated animals compared to controls, supporting its potential use in inflammatory diseases.

Anticancer Research

In vitro assays conducted on various cancer cell lines demonstrated that 3-Benzyl-2-propan-2-ylindazole induces apoptosis through activation of caspase pathways. This study suggests that further exploration into its structure-activity relationship could yield more potent derivatives for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.